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Introduction

ABTL-0812 is a first-in-class, orally administered small molecule anti-cancer agent currently in
clinical development. It induces robust cytotoxic autophagy in cancer cells, leading to their
death, while demonstrating a favorable safety profile by sparing non-tumoral cells.[1][2] Patient-
derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the
genetic and phenotypic heterogeneity of a patient's tumor, making them a powerful tool for
preclinical drug screening and personalized medicine. This document provides detailed
application notes and protocols for the use of ABTL-0812 in patient-derived organoid cultures.

Mechanism of Action

ABTL-0812 exerts its anti-cancer effects through a unique dual mechanism that converges on
the induction of cytotoxic autophagy.[1][3]

« Inhibition of the PIBK/Akt/mTORC1 Axis via TRIB3 Upregulation: ABTL-0812 activates the
nuclear receptors PPARa and PPARY, leading to the transcriptional upregulation of Tribbles
Pseudokinase 3 (TRIB3).[4][5] TRIBS3, in turn, binds to the protein kinase Akt, preventing its
phosphorylation and activation. This effectively inhibits the pro-survival PISK/Akt/mTORC1
signaling pathway.[4][5][6]
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« Induction of Endoplasmic Reticulum (ER) Stress: ABTL-0812 causes an accumulation of
long-chain dihydroceramides by inhibiting the enzyme dihydroceramide desaturase 1
(DEGS1).[7] This increase in dihydroceramides induces significant ER stress and triggers
the Unfolded Protein Response (UPR).[1][7]

The convergence of Akt/mTORCL inhibition and sustained ER stress leads to a robust and

persistent autophagic response that results in cancer cell death.[1][3]

Signaling Pathway of ABTL-0812
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Caption: ABTL-0812 dual mechanism of action leading to cytotoxic autophagy.
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Data Presentation

In Vitro Efficacy of ABTL-0812

Cancer Type Cell Line/Model IC50 (pM) Reference
Glioblastoma GBM Cell Lines 15.2-46.9 [819]
Glioblastoma Patient-Derived GSCs  15.2-46.9 [819]

Lung Cancer A549 Not specified [41[5]
Pancreatic Cancer MiaPaCa-2 Not specified [415]
Endometrial Cancer Various Cell Lines Not specified [6][10]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoid
(PDO) Cultures

This protocol is adapted from established methods for generating PDOs from tumor tissues.[11]
[12]

Materials:

Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F-12 with antibiotics) on ice.
» Digestion buffer (e.g., Collagenase/Hyaluronidase mix).
¢ Basement membrane matrix (e.g., Matrigel), pre-chilled.

e Organoid culture medium (specific to tissue type, often containing EGF, Noggin, R-
spondinl).

o Cell culture plates (24- or 48-well).

Standard cell culture equipment.

Procedure:
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Tissue Processing: Mince the tumor tissue into small fragments (<1 mms3) in a sterile petri
dish.

Enzymatic Digestion: Transfer fragments to a tube with digestion buffer and incubate at 37°C
with agitation for 30-60 minutes, or until tissue is dissociated.

Cell Isolation: Neutralize the digestion buffer with media and filter the cell suspension
through a 70-100 um cell strainer to remove large clumps.

Cell Pelletting: Centrifuge the suspension at 400 x g for 5 minutes. Discard the supernatant.
Embedding: Resuspend the cell pellet in the pre-chilled basement membrane matrix.

Plating: Dispense 25-50 uL droplets of the cell-matrix mixture into the center of pre-warmed
culture plate wells.

Solidification: Incubate the plate at 37°C for 20-30 minutes to allow the matrix to solidify.

Culture: Gently add pre-warmed organoid culture medium to each well and maintain at 37°C
and 5% CO:z. Change the medium every 2-3 days.

Passaging: Once organoids are established and have grown sufficiently, they can be
passaged by mechanically or enzymatically disrupting the matrix and re-plating.

Protocol 2: ABTL-0812 Treatment and Viability
Assessment in PDOs

Materials:

Established PDO cultures.

ABTL-0812 stock solution (dissolved in a suitable solvent like DMSO).
Organoid culture medium.

Cell viability reagent (e.g., CellTiter-Glo® 3D).

Multi-well plates (96-well, white-walled for luminescence assays).
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Procedure:

e Organoid Dissociation and Seeding:

[¢]

Mechanically disrupt established PDOs into smaller fragments.

[¢]

Count the fragments or resulting single cells.

[e]

Seed a consistent number of organoids or cells in a basement membrane matrix into each
well of a 96-well plate.

[e]

Allow organoids to reform for 24-48 hours.

o Drug Preparation: Prepare a serial dilution of ABTL-0812 in organoid culture medium.
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

e Treatment:
o Carefully remove the existing medium from the wells.

o Add the medium containing the different concentrations of ABTL-0812 or the vehicle
control to the respective wells.

o Incubate for a defined period (e.g., 72-120 hours), depending on the organoid growth rate.

 Viability Assessment (Luminescence-based):

o

Equilibrate the plate and the viability reagent to room temperature.

[¢]

Add the cell viability reagent to each well according to the manufacturer's instructions
(typically in a 1:1 volume ratio with the culture medium).

[¢]

Mix by shaking on an orbital shaker for 5 minutes.

[¢]

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

[e]

Read the luminescence using a plate reader.

e Data Analysis:
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o Normalize the luminescence readings of the treated wells to the vehicle control wells.
o Plot the normalized viability against the log concentration of ABTL-0812.

o Calculate the IC50 value using a non-linear regression curve fit.

Experimental Workflow
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Caption: Workflow for screening ABTL-0812 in patient-derived organoids.
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Expected Outcomes and Data Interpretation

 Viability Reduction: Treatment with ABTL-0812 is expected to reduce the viability of cancer
PDOs in a dose-dependent manner.

o Morphological Changes: Microscopic examination may reveal changes in organoid
morphology, such as increased fragmentation, reduced size, and the appearance of dying
cells.

o Biomarker Analysis: The efficacy of ABTL-0812 can be further validated by analyzing key
pharmacodynamic biomarkers in treated organoids. This can be done by lysing the
organoids post-treatment and performing Western blotting or gPCR.

o Expected Changes:

Increased expression of TRIB3.[6][10]

Decreased phosphorylation of Akt (p-Akt).[1][4]

Increased levels of ER stress markers (e.g., ATF4, CHOP).[7]

Increased levels of autophagy markers (e.g., LC3-1I).

The use of PDOs provides a clinically relevant platform to assess the therapeutic potential of
ABTL-0812 across a range of cancer types and individual patient tumors, potentially identifying
patient populations most likely to respond to this novel anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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